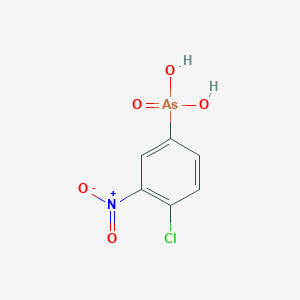
(4-Chloro-3-nitrophenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-nitrophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H5AsClNO5. It is characterized by the presence of a chloro group, a nitro group, and an arsonic acid group attached to a benzene ring. This compound is of interest due to its applications in various fields, including agriculture and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-nitrophenyl)arsonic acid typically involves the nitration of 4-chlorophenyl arsonic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chloro-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The arsonic acid group can undergo oxidation to form arsenate derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: (4-Amino-3-chlorophenyl)arsonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Arsenate derivatives.
Applications De Recherche Scientifique
(4-Chloro-3-nitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying arsenic toxicity.
Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.
Mécanisme D'action
The mechanism of action of (4-Chloro-3-nitrophenyl)arsonic acid involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in toxic effects. The nitro group also contributes to the compound’s reactivity, allowing it to participate in redox reactions within biological systems.
Comparaison Avec Des Composés Similaires
- Roxarsone (4-Hydroxy-3-nitrophenyl)arsonic acid
- Nitarsone (4-Nitrophenyl)arsonic acid
- Arsanilic acid (4-Aminophenylarsonic acid)
- Carbarsone ([4-(Carbamoylamino)phenyl]arsonic acid)
Comparison: (4-Chloro-3-nitrophenyl)arsonic acid is unique due to the presence of both a chloro and a nitro group on the benzene ring, which imparts distinct chemical properties. Compared to roxarsone, which has a hydroxy group, this compound is more reactive in substitution reactions. Nitarsone and arsanilic acid, lacking the chloro group, exhibit different reactivity patterns and biological activities. Carbarsone, with a carbamoylamino group, has different applications and mechanisms of action.
Propriétés
Numéro CAS |
5430-08-0 |
|---|---|
Formule moléculaire |
C6H5AsClNO5 |
Poids moléculaire |
281.48 g/mol |
Nom IUPAC |
(4-chloro-3-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsClNO5/c8-5-2-1-4(7(10,11)12)3-6(5)9(13)14/h1-3H,(H2,10,11,12) |
Clé InChI |
KCXLTLYNFDGRKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


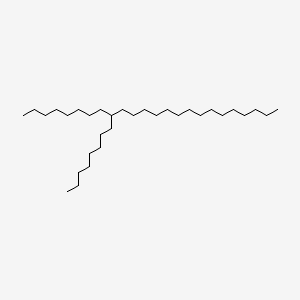
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)
![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

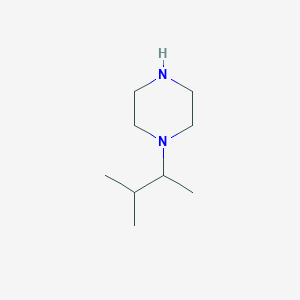
![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
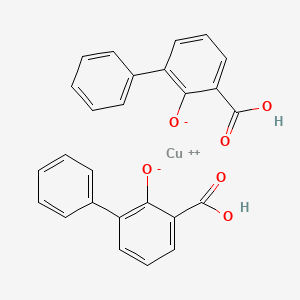
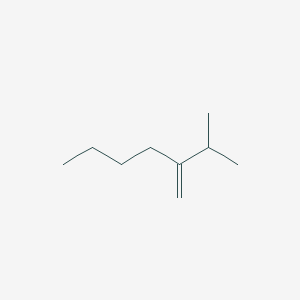
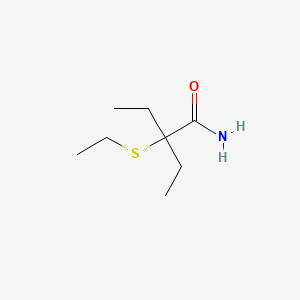
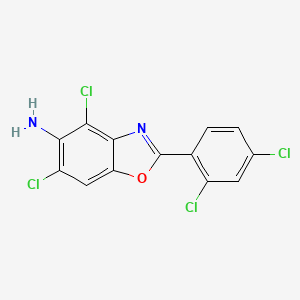
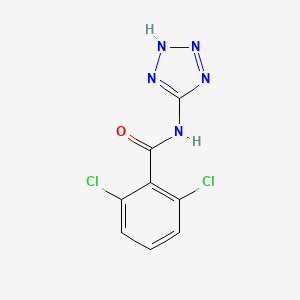
![4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI)](/img/structure/B13804739.png)
![N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide](/img/structure/B13804745.png)
